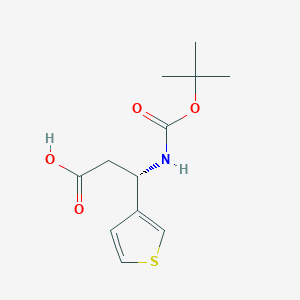

Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid

描述

Importance of β-Amino Acids as Chiral Building Blocks

β-Amino acids are structural isomers of the more common α-amino acids, distinguished by the placement of the amino group on the β-carbon relative to the carboxyl group. This seemingly subtle structural alteration has profound implications for their chemical and biological properties. As chiral building blocks, β-amino acids are of immense importance in several areas of chemical synthesis.

Their incorporation into peptide chains gives rise to β-peptides, which can adopt stable secondary structures, such as helices and sheets, similar to their α-peptide counterparts. A key advantage of β-peptides is their enhanced resistance to enzymatic degradation by proteases, a crucial attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles. The stereochemistry of the β-amino acid residues plays a critical role in dictating the folding preferences and biological activity of these peptidomimetics. The synthesis of enantiomerically pure β-amino acids is therefore a key focus in organic chemistry.

Significance of the Thiophene (B33073) Heterocycle in Organic Synthesis

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a bioisostere of the benzene (B151609) ring, meaning it can often be substituted for a benzene ring in a biologically active molecule without significant loss of activity. chemimpex.com This property, coupled with its unique electronic and steric characteristics, makes the thiophene moiety a privileged scaffold in medicinal chemistry.

Thiophene derivatives are found in a wide array of pharmaceuticals and biologically active compounds, exhibiting diverse therapeutic properties including antibacterial, anti-inflammatory, and anticancer activities. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity of a molecule to its biological target. peptide.com From a synthetic standpoint, the thiophene ring is readily functionalized, providing chemists with multiple handles to modify and optimize the properties of a lead compound.

Contextualizing Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid as a Key Research Target

This compound emerges as a key research target at the confluence of the aforementioned fields. The "(S)" designation indicates a specific three-dimensional arrangement of the atoms around the chiral center, which is crucial for its application in stereoselective synthesis. The "Boc" (tert-butyloxycarbonyl) group is a widely used protecting group for the amino functionality, allowing for controlled and selective reactions during peptide synthesis and other multi-step synthetic sequences.

The presence of the 3-thienyl group introduces the desirable physicochemical and pharmacological properties associated with the thiophene heterocycle. This particular isomer, where the substituent is at the 3-position of the thiophene ring, offers a different spatial arrangement of the heteroatom compared to the more common 2-thienyl isomer, which can influence its interaction with biological targets.

The combination of a stereodefined β-amino acid backbone with a medicinally relevant thiophene side chain makes this compound a highly valuable building block for the synthesis of novel peptidomimetics and small molecule drug candidates, particularly in areas such as neuropharmacology and oncology where thiophene-containing compounds have shown promise.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the public domain, the properties of the closely related isomer, Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid, can provide valuable insights. It is anticipated that the 3-thienyl isomer will exhibit similar physicochemical characteristics.

Table 1: Physicochemical Properties of Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₄S |

| Molecular Weight | 271.33 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 83-89 °C |

| Boiling Point | 436.3 °C at 760 mmHg |

| Density | 1.241 g/cm³ |

Data for the 2-thienyl isomer.

Research Findings

The research interest in this compound stems from its potential as a sophisticated building block in drug discovery and development. Although specific studies focusing solely on this molecule are limited, the broader context of related compounds highlights its significance.

Research on analogous compounds, such as Boc-(R)-3-amino-3-(2-thienyl)propionic acid, demonstrates their utility in the synthesis of peptides with specific stereochemistry, which is often a prerequisite for biological activity. chemimpex.com The thiophene moiety in these amino acids can enhance the binding affinity of the resulting peptides or small molecules to their target receptors. chemimpex.com

The field of peptidomimetics, which aims to design and synthesize compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability, is a primary area of application for molecules like this compound. The incorporation of this non-natural amino acid can induce specific secondary structures in peptide chains and introduce a pharmacologically active heteroaromatic side chain.

属性

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(6-10(14)15)8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXVJQPFJWSOQX-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500770-67-2 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500770-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Structure Elucidation and Conformational Analysis of Boc S 3 Amino 3 3 Thienyl Propionic Acid Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in confirming the molecular structure of newly synthesized compounds. For Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Vis Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural profile.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The tert-butoxycarbonyl (Boc) group typically displays a sharp singlet for its nine equivalent methyl protons around 1.4 ppm. mdpi.com The protons of the propionic acid backbone, specifically the diastereotopic methylene (B1212753) protons (α to the carboxyl group) and the methine proton (β to the carboxyl group and attached to the thienyl ring), would appear as complex multiplets. The methine proton signal is typically coupled to both the adjacent methylene protons and the N-H proton. The protons on the 3-thienyl ring are expected to appear in the aromatic region (around 7.0-7.5 ppm), exhibiting a characteristic coupling pattern. chemicalbook.com The amide (N-H) proton signal is often observed as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key expected signals include those for the carbonyl carbons of the carboxylic acid (around 170-175 ppm) and the Boc group (around 155 ppm). mdpi.com The quaternary carbon and the methyl carbons of the Boc group are expected around 80 ppm and 28 ppm, respectively. mdpi.com The carbons of the thienyl ring would resonate in the aromatic region (approx. 120-145 ppm), while the methine and methylene carbons of the propionic acid backbone would appear further upfield.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning the ¹H and ¹³C signals definitively. A COSY spectrum would establish the connectivity between the methine proton and the adjacent methylene protons of the propionic acid backbone. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for similar functional groups and structures. mdpi.comrsc.org

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Boc | -C(CH₃)₃ | ~ 1.4 (singlet, 9H) | ~ 28.3 |

| Boc | -C (CH₃)₃ | - | ~ 80.0 |

| Boc | -C =O | - | ~ 155.5 |

| Propionic Acid | -CH ₂-COOH | ~ 2.7-2.9 (multiplet, 2H) | ~ 40-45 |

| Propionic Acid | Thienyl-CH -NH | ~ 5.2-5.4 (multiplet, 1H) | ~ 50-55 |

| Propionic Acid | -C OOH | ~ 10-12 (broad singlet, 1H) | ~ 173-176 |

| Thienyl Ring | Ring Protons | ~ 7.0-7.5 (multiplets, 3H) | ~ 120-145 |

| Amine | NH | ~ 6.5-7.5 (broad singlet, 1H) | - |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. A broad band in the range of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. nih.gov The N-H stretching vibration of the carbamate (B1207046) is expected around 3300-3400 cm⁻¹. Two distinct carbonyl (C=O) stretching bands would be prominent: one for the carboxylic acid at approximately 1700-1725 cm⁻¹ and another for the Boc protecting group at a slightly lower wavenumber, around 1685-1700 cm⁻¹. researchgate.net Vibrations associated with the thiophene (B33073) ring (C=C and C-H stretching) would also be present in the fingerprint region. scielo.org.za

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about conjugated systems. The thiophene ring in the molecule is the primary chromophore. It is expected to exhibit strong absorption bands in the UV region, typically below 300 nm, corresponding to π → π* electronic transitions within the aromatic ring. functmaterials.org.uaresearchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carbamate | N-H Stretch | 3300 - 3400 |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Carbamate (Boc) | C=O Stretch | 1685 - 1700 |

| Thiophene Ring | C=C Stretch | ~ 1600 |

| Alkane | C-H Stretch | 2850 - 3000 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₁₂H₁₇NO₄S). chemimpex.com The fragmentation pattern observed in the mass spectrum gives further structural information. For Boc-protected amino acids, a characteristic fragmentation is the loss of the Boc group, which can occur via cleavage to lose isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). researchgate.net Subsequent fragmentation of the remaining amino acid structure would also be observed.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net For a chiral molecule like this compound, X-ray crystallography is crucial for unambiguously confirming the absolute configuration at the stereocenter as '(S)'. nih.govlibretexts.orgqmul.ac.uk

While a specific crystal structure for the title compound is not widely published, analysis of related thiophene derivatives and β-amino acids reveals that intermolecular hydrogen bonding, typically involving the carboxylic acid and the carbamate N-H group, plays a significant role in the crystal packing. researchgate.netmdpi.com Such an analysis would confirm the relative orientation of the bulky Boc group, the thienyl ring, and the propionic acid side chain, providing insight into the preferred solid-state conformation. nih.gov

Computational Chemistry and Theoretical Investigations

Computational methods are powerful tools for complementing experimental data, providing insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a widely used computational method to predict the properties of molecules. Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), the geometry of this compound can be optimized to find its lowest energy conformation. researchgate.netresearchgate.net

These calculations can provide:

Optimized Molecular Geometry: Theoretical values for bond lengths, bond angles, and dihedral angles can be calculated and compared with experimental data if available. researchgate.net

Electronic Structure: DFT calculations can determine the distribution of electron density and map the molecular electrostatic potential. They also allow for the calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter related to the molecule's chemical reactivity and electronic transitions. consensus.app

Vibrational Frequencies: Theoretical vibrational frequencies can be computed and compared with experimental IR spectra to aid in the assignment of absorption bands. functmaterials.org.ua

These theoretical investigations provide a deeper understanding of the intrinsic properties of the molecule, supporting and extending the findings from experimental spectroscopic and crystallographic studies.

Conformational Dynamics and Energy Landscape Exploration

The conformational flexibility of this compound is a critical determinant of its chemical reactivity and biological activity. The molecule's energy landscape is shaped by the rotational freedom around several key single bonds, leading to a variety of low-energy conformations. Theoretical studies on related β-amino acids provide a framework for understanding the conformational preferences of this specific derivative. scirp.org

The primary degrees of freedom that dictate the conformational space of this compound are the dihedral angles along the propionic acid backbone and the orientation of the bulky tert-butoxycarbonyl (Boc) protecting group and the 3-thienyl side chain. Computational modeling, such as Hartree-Fock (HF) and Density Functional Theory (DFT) methods, can be employed to explore the potential energy surface (PES) and identify stable conformers. scirp.orgnih.gov For β-amino acids, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. scirp.org

The exploration of the energy landscape typically involves systematic rotations of key dihedral angles to map out the potential energy surface. The resulting landscape reveals the low-energy valleys corresponding to stable conformers and the energy barriers that separate them. For this compound, the interaction between the Boc group, the thienyl ring, and the carboxylic acid function would lead to a complex energy surface with multiple local minima.

Below is a representative table illustrating plausible low-energy conformers and their relative energies, based on theoretical studies of similar β-amino acid derivatives. The dihedral angles (φ, ψ, θ) would define the backbone and side-chain orientation.

| Conformer | Dihedral Angle (φ) | Dihedral Angle (ψ) | Dihedral Angle (θ) | Relative Energy (kcal/mol) |

| A | -150° | 160° | 60° | 0.00 |

| B | -70° | 150° | 180° | 1.25 |

| C | 65° | -170° | -60° | 2.10 |

| D | 180° | 60° | 90° | 3.50 |

Note: The data in this table is illustrative and based on general findings for related β-amino acid derivatives. Specific experimental or computational studies on this compound are required for precise values.

Molecular dynamics (MD) simulations can further elucidate the conformational dynamics by simulating the movement of the molecule over time, providing insights into the transitions between different conformational states and their populations at physiological temperatures.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is governed by a network of intermolecular interactions that dictate the crystal packing arrangement. While a specific crystal structure for this exact compound is not publicly available, analysis of related Boc-protected amino acids and thiophene derivatives allows for a detailed prediction of the key interactions. nih.govrsc.org

Hydrogen Bonding: The primary and most influential intermolecular interaction in the crystal lattice of Boc-amino acids is hydrogen bonding. nih.gov The carboxylic acid moiety provides a strong hydrogen bond donor (-OH) and acceptor (C=O), while the Boc-protected amine provides another acceptor (C=O) and a weaker donor (N-H). This combination facilitates the formation of robust hydrogen-bonding networks, often leading to the formation of dimers, chains, or more complex three-dimensional structures. semanticscholar.orgyoutube.comnih.gov

π-Stacking Interactions: The presence of the 3-thienyl group introduces the possibility of π-π stacking interactions. mdpi.comresearchgate.netnih.gov These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent thienyl rings, can play a significant role in stabilizing the crystal packing. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped arrangements. nih.gov

A summary of potential intermolecular interactions and their typical geometric parameters is presented in the table below, based on crystallographic data of similar compounds.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | 2.5 - 2.8 | 160 - 180 |

| Hydrogen Bond | N-H (Amide) | O=C (Boc) | 2.8 - 3.1 | 150 - 170 |

| π-Stacking | Thienyl Ring | Thienyl Ring | 3.3 - 3.8 (centroid-centroid) | N/A |

| C-H···π Interaction | C-H (Aliphatic/Aromatic) | Thienyl Ring | 2.5 - 2.9 (H to ring centroid) | 120 - 160 |

Note: This table provides expected ranges for intermolecular interactions based on studies of analogous molecules. The actual parameters for this compound would require experimental determination via X-ray crystallography.

The interplay of these various intermolecular forces ultimately determines the final crystal packing motif, influencing physical properties such as melting point, solubility, and stability.

Chemical Transformations and Derivatization of Boc S 3 Amino 3 3 Thienyl Propionic Acid

Functional Group Interconversions at the Carboxyl and Amino Moieties

The carboxylic acid and the Boc-protected amine functionalities of Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid are amenable to a range of standard organic transformations, allowing for the synthesis of a diverse array of derivatives.

The carboxylic acid moiety can be readily converted into esters and amides, which are fundamental transformations in the synthesis of peptides and peptidomimetics. Esterification is typically achieved under acidic conditions with the corresponding alcohol, or through reaction with alkyl halides in the presence of a base. Amide bond formation, a cornerstone of peptide synthesis, is accomplished by coupling the carboxylic acid with a primary or secondary amine using a variety of activating agents.

The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under many reaction conditions but can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to liberate the free amine. This free amine can then undergo further functionalization, including N-alkylation, acylation, or coupling with other amino acids to extend a peptide chain.

Table 1: Representative Functional Group Interconversions of the Carboxyl and Amino Moieties

| Transformation | Reagents and Conditions | Product Functional Group |

| Esterification | R-OH, Acid catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Amidation | R¹R²NH, Coupling agent (e.g., HATU, HOBt), Base (e.g., DIPEA) | Amide (-CONR¹R²) |

| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Primary Amine (-NH₂) |

| N-Alkylation (of deprotected amine) | R-X (alkyl halide), Base (e.g., K₂CO₃) | Secondary Amine (-NHR) |

| N-Acylation (of deprotected amine) | R-COCl or (RCO)₂O, Base (e.g., Pyridine) | Amide (-NHCOR) |

Reactions Involving the Thiophene (B33073) Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. These reactions offer a pathway to introduce additional functional groups onto the heterocyclic core, thereby expanding the molecular diversity of its derivatives.

The regioselectivity of electrophilic substitution on the 3-substituted thiophene ring is directed by the existing substituent. Generally, the 2- and 5-positions are the most activated sites for electrophilic attack. Common electrophilic aromatic substitution reactions that can be envisaged for this system include halogenation (using reagents like N-bromosuccinimide or N-chlorosuccinimide), nitration (with nitric acid and sulfuric acid), and Friedel-Crafts acylation or alkylation (using an acyl or alkyl halide with a Lewis acid catalyst).

Furthermore, the thiophene ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These transformations typically require prior functionalization of the thiophene ring with a halide or a boronic acid/ester, which can be introduced via electrophilic substitution or other methods. These coupling reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.

Table 2: Potential Reactions of the Thiophene Ring

| Reaction Type | Typical Reagents | Potential Functionalization |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Bromo- or Chloro-thiophene |

| Nitration | HNO₃, H₂SO₄ | Nitro-thiophene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-thiophene |

| Suzuki Coupling (from a halogenated derivative) | R-B(OH)₂, Pd catalyst, Base | Aryl- or Alkyl-thiophene |

| Stille Coupling (from a halogenated derivative) | R-Sn(Alkyl)₃, Pd catalyst | Aryl- or Alkyl-thiophene |

Formation of Complex Molecular Scaffolds from the β-Amino Acid

The trifunctional nature of this compound makes it an excellent starting material for the synthesis of more complex and constrained molecular architectures. Its incorporation into peptides can induce specific secondary structures, such as turns and helices, which is of significant interest in the design of peptidomimetics.

As a β-amino acid, it is a key component in the synthesis of β-peptides, which are oligomers of β-amino acids. These structures can form stable helical and sheet-like structures and are often resistant to enzymatic degradation, making them attractive candidates for therapeutic applications. The synthesis of β-peptides involves the sequential coupling of β-amino acid monomers, a process in which this compound can serve as a crucial building block.

Beyond linear or folded peptides, this compound can be used to construct novel heterocyclic systems. For instance, the carboxylic acid and the amino group (after deprotection) can be cyclized with appropriate linkers to form macrocyclic structures. The thiophene ring can also be part of a larger fused heterocyclic system through annulation reactions. The ability to functionalize the thiophene ring prior to or after incorporation into a larger scaffold further enhances the synthetic utility of this versatile building block.

Table 3: Examples of Complex Scaffolds Derived from this compound

| Scaffold Type | Synthetic Strategy | Key Features |

| β-Peptides | Solid-phase or solution-phase peptide synthesis | Defined secondary structures, proteolytic stability |

| Peptidomimetics | Incorporation into peptide sequences | Constrained conformations, mimicry of natural peptide structures |

| Macrocycles | Intramolecular cyclization of linear precursors | Constrained topology, potential for high-affinity binding |

| Fused Heterocycles | Annulation reactions involving the thiophene ring | Novel polycyclic aromatic systems |

Research Applications of Boc S 3 Amino 3 3 Thienyl Propionic Acid in Advanced Organic and Bioorganic Synthesis

Role as a Building Block in Peptide and Peptidometic Synthesis

Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid, a non-proteinogenic β-amino acid, serves as a crucial building block in the synthesis of peptides and peptidomimetics. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for its controlled and sequential incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The unique structural features of this compound, namely the β-amino acid backbone and the aromatic thienyl side chain, offer distinct advantages in the design of novel peptide-based molecules with tailored properties.

Integration into β-Peptide Structures

β-peptides are oligomers of β-amino acids that exhibit well-defined secondary structures, including helices, sheets, and turns, similar to their α-peptide counterparts. A key feature of β-peptides is their remarkable resistance to enzymatic degradation by proteases, which makes them attractive candidates for therapeutic applications. The incorporation of β-amino acids like this compound can influence the conformational properties of the resulting β-peptide. The thienyl group, an isostere of the phenyl ring, can engage in aromatic stacking interactions, thereby contributing to the stabilization of specific folded structures. Research in this area focuses on understanding how the substitution pattern and the nature of the aromatic side chain of β-amino acids direct the folding of β-peptides, a critical aspect for the rational design of bioactive β-peptidomimetics. The crystal structure analysis of model peptides containing β-alanine (3-aminopropionic acid) has revealed distinct conformational preferences, highlighting the role of the backbone in defining the folded structure. nih.gov

Design of Conformationally Constrained Peptides

The introduction of structural constraints into peptides is a widely employed strategy to enhance their biological activity, receptor selectivity, and metabolic stability. This compound, with its inherent structural rigidity compared to α-amino acids, can be strategically incorporated into peptide sequences to induce specific conformational biases. The thienyl side chain can restrict the rotational freedom of the peptide backbone, leading to more defined secondary structures. This pre-organization of the peptide into a bioactive conformation can result in a higher binding affinity for its biological target by reducing the entropic penalty upon binding. The use of unnatural amino acids with unique side chains is a cornerstone in the design of such conformationally constrained peptides.

Utilization in the Synthesis of Other Chiral Amino Acid Derivatives and Fine Chemicals

As a chiral building block, this compound is a valuable starting material for the enantioselective synthesis of a variety of other chiral molecules. nih.gov The stereocenter at the C3 position is preserved throughout synthetic transformations, allowing for the preparation of optically pure compounds.

The synthetic utility of this compound extends to its use as a precursor for other non-natural amino acids and their derivatives. For instance, the carboxylic acid and the protected amino group can be chemically modified to introduce different functionalities, leading to a diverse array of chiral synthons. These synthons are then employed in the synthesis of complex organic molecules, including pharmaceuticals and other fine chemicals where specific stereochemistry is critical for their function. The development of methods for the asymmetric synthesis of amines often relies on versatile chiral reagents like tert-butanesulfinamide. yale.edu

Contribution to the Construction of Novel Molecular Architectures and Scaffolds

The unique chemical structure of this compound makes it an attractive component for the construction of novel molecular architectures and scaffolds. mdpi.com In the field of medicinal chemistry and materials science, there is a continuous search for new molecular frameworks that can serve as a basis for the development of compounds with specific functions.

Applications in Analytical Chemistry as Reference Standards

While specific documentation of this compound as a commercially available analytical reference standard is not prevalent, its role in peptide synthesis implies its implicit use as a characterization standard in research and development settings. In the synthesis of peptides containing this unnatural amino acid, the pure compound serves as a crucial reference for analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

These analytical methods are essential for verifying the incorporation of the amino acid into the peptide sequence and for assessing the purity of the final product. For instance, amino acid analysis services utilize protected amino acids for method development and as internal standards for chiral analysis. The availability of well-characterized this compound is therefore fundamental to ensuring the quality and reproducibility of synthetic peptides intended for research and therapeutic applications.

Interactive Data Table: Properties of this compound Analogs

| Compound Name | CAS Number | Molecular Formula | Purity | Optical Rotation |

| Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid | 500770-66-1 | C12H17NO4S | ≥ 99% (HPLC) | Not Available |

| Boc-β-(2-thienyl)-D-alanine | 78452-55-8 | C12H17NO4S | ≥ 99% (HPLC) | [a]D20 = -26 ± 2º (C=1 in EtOH) chemimpex.com |

| Boc-(3-thienyl)-D-β-homoalanine | 269726-92-3 | C13H19NO4S | ≥ 99.5% (Chiral HPLC) | [a]D20 = 1.5 ± 1 º (C=1 in DMF) chemimpex.com |

| Boc-β-(2-thienyl)-L-alanine | 56675-37-7 | C12H17NO4S | ≥ 98% (HPLC) | +24°/-1.5° (c=2% in EtOH) chemimpex.com |

Emerging Trends and Future Research Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of enantiomerically pure β-amino acids like Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid is an area of active research, with a strong focus on moving away from hazardous and inefficient traditional methods. nih.gov Classical approaches such as the Arndt-Eistert homologation, while effective, often require multiple steps and use toxic reagents like diazomethane. nih.govillinois.eduresearchgate.net The future of synthesizing this and related compounds lies in the development of greener, more direct, and economically viable strategies.

Emerging synthetic methodologies are focusing on catalytic processes that improve atom economy and reduce waste. illinois.eduorganic-chemistry.org These include metal-catalyzed reactions and photochemical approaches that allow for the direct installation of amino and carboxyl groups onto simple starting materials. nih.govresearchgate.net Such methods bypass the need for extensive pre-functionalization of substrates, thus shortening synthetic sequences. nih.govillinois.edu

Key areas of development include:

Catalytic Aminocarbonylation and Carboxylation: Novel methods using palladium and nickel catalysts have been developed for the synthesis of β-amino acid derivatives from simple alkenes or aziridines. illinois.eduorganic-chemistry.org These reactions offer high functional group tolerance and provide a more direct route to the desired carbon skeleton. illinois.edu

Photochemical Synthesis: Metal-free, light-driven reactions are emerging as a powerful tool. For instance, a photochemical approach enables a single-step aminocarboxylation of alkenes and heteroarenes, offering broad substrate scope and excellent functional group tolerance under mild conditions. nih.govresearchgate.net

Safer Homologation Techniques: Researchers are designing safer alternatives to traditional homologation reactions. One such method involves a Wittig-type reaction followed by a series of transformations to achieve the desired β-amino acid structure, successfully avoiding toxic and expensive reagents. nih.gov

These advancements aim to make the production of complex β-amino acids more scalable, cost-effective, and environmentally friendly.

Table 1: Comparison of Synthetic Routes for β-Amino Acids

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Arndt-Eistert Homologation | Multi-step conversion of α-amino acids. nih.govresearchgate.net | Well-established and widely used. nih.gov | Often requires hazardous reagents (e.g., diazomethane). nih.govillinois.edu |

| Catalytic Aminocarbonylation | Palladium-catalyzed reaction on alkenes. illinois.eduorganic-chemistry.org | Utilizes simple starting materials; fewer steps. illinois.edu | May require precious metal catalysts. researchgate.net |

| Nickel-Catalyzed Carboxylation | Carboxylation of aziridines using CO2. illinois.eduorganic-chemistry.org | Wide functional group tolerance. illinois.edu | Direct asymmetric synthesis remains a challenge. illinois.edu |

| Photochemical Aminocarboxylation | Metal-free, light-induced radical reaction. nih.govresearchgate.net | Mild conditions, broad scope, single step. nih.gov | Requires specialized photochemical reactors. |

Exploration of Advanced Conformational Control Strategies

The biological activity of peptides is intrinsically linked to their three-dimensional structure. Incorporating non-natural amino acids like this compound into peptide chains is a key strategy for influencing their conformation and enhancing properties such as metabolic stability and target selectivity. mdpi.comillinois.edu Future research will focus on more sophisticated methods to control the folding of peptides containing this and other β-amino acids.

Conformationally constrained amino acids are designed to limit the rotational freedom of the peptide backbone, guiding it to adopt specific secondary structures like β-turns or helices. nih.govrsc.org The thiophene (B33073) ring in this compound provides a rigid scaffold that can be leveraged for this purpose.

Future research perspectives in this area include:

Design of Cyclic and Bridged Analogues: Introducing cyclic constraints or bridges within the amino acid structure can rigidly fix its conformation, providing powerful tools for inducing specific folds in peptides. eurekaselect.com

Computational Modeling: Advanced molecular modeling will play a crucial role in predicting the conformational impact of incorporating novel β-amino acids into peptides, allowing for the rational design of peptidomimetics with desired structures and functions.

Studying Tertiary Structures: A significant challenge is to construct peptides containing β-amino acids that fold into well-defined tertiary structures. rsc.org By strategically placing constrained residues, researchers aim to create stable, folded "miniproteins" with novel biological activities. rsc.org

These strategies will enable the design of next-generation peptide-based drugs and biomaterials where precise structural control is paramount.

Integration with Automated Synthesis and High-Throughput Methodologies

The discovery of novel bioactive compounds is increasingly driven by automation and high-throughput screening (HTS). bmglabtech.com Integrating the synthesis and evaluation of derivatives of this compound into these workflows is a critical future direction.

Automated Synthesis: Automated peptide synthesizers, which primarily use solid-phase peptide synthesis (SPPS), allow for the rapid and reliable production of peptide libraries. creative-peptides.com The use of Boc-protected amino acids is well-established in SPPS, where the Boc group serves to temporarily block the amine functionality during peptide chain elongation. organic-chemistry.org Future work will involve optimizing the coupling conditions for incorporating sterically demanding or unusual amino acids like this compound into automated synthesis protocols to ensure high-yield and high-purity production. creative-peptides.com

High-Throughput Screening (HTS): Once libraries of peptides or small molecules containing the thienyl-β-amino acid motif are synthesized, HTS allows for the rapid testing of tens of thousands of compounds for a specific biological activity. bmglabtech.com This process combines robotics, sensitive detectors, and data processing to quickly identify "hits." bmglabtech.comall-chemistry.com

Key aspects of integration include:

Development of Suitable Assays: Creating robust and miniaturized assays compatible with HTS is essential. bmglabtech.com Fluorescence-based assays, for example, are commonly used to screen for enantiomeric excess or interactions with biological targets. bath.ac.uknih.gov

Combinatorial Library Design: Designing large, diverse libraries of compounds around the this compound scaffold will maximize the chances of discovering novel leads for drug development.

Data Analysis and Hit Identification: Efficiently analyzing the vast datasets generated by HTS is crucial for identifying promising lead compounds for further optimization. bmglabtech.com

The synergy between automated synthesis and HTS will dramatically accelerate the exploration of the chemical space around this compound, unlocking its full potential in medicinal chemistry and materials science. nih.gov

Table 2: Key Methodologies for Future Research

| Area | Methodology | Objective |

|---|---|---|

| Synthesis | Automated Solid-Phase Peptide Synthesis (SPPS) | Rapidly synthesize libraries of peptides containing the target amino acid. creative-peptides.com |

| Screening | High-Throughput Screening (HTS) | Test large numbers of derivatives for specific biological activities (e.g., enzyme inhibition, receptor binding). bmglabtech.com |

| Analysis | Fluorescence-Based Assays | Develop sensitive detection methods for HTS, such as monitoring binding events or enantiomeric purity. bath.ac.uknih.gov |

| Design | Computational Modeling | Predict the conformational effects of the amino acid on peptide structure to guide library design. nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid to ensure high enantiomeric purity?

- Methodology : A two-step approach is commonly employed:

- Step 1 : Bromination of the thienyl precursor followed by nucleophilic substitution with a protected amino group. For example, (R)-2-bromo-3-phenylpropionic acid derivatives can be synthesized using D-phenylalanine as a chiral starting material, as described in analogous protocols .

- Step 2 : Boc-protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions. This method minimizes racemization, critical for maintaining enantiomeric integrity .

- Key Considerations : Use chiral HPLC or polarimetry to monitor enantiomeric excess (≥98% purity is achievable with optimized reaction times and temperatures).

Q. How can the structure and purity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., thienyl proton shifts at δ 6.8–7.2 ppm) and Boc-group integration .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) for purity assessment. Chiral columns (e.g., Chiralpak AD-H) verify enantiopurity .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₂₁NO₄S: 300.12) .

Q. What are the recommended storage conditions to prevent degradation?

- Storage : Store at 0–5°C in airtight, light-protected containers. Avoid exposure to strong acids/bases or oxidizing agents, which may cleave the Boc group or oxidize the thienyl moiety .

- Stability Data : Under optimal conditions, the compound remains stable for ≥12 months. Periodic HPLC analysis is advised for long-term studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric excess measurements during synthesis?

- Troubleshooting :

- Chiral Column Variability : Test multiple chiral stationary phases (e.g., Chiralpak IA vs. IB) to rule out column-specific artifacts .

- Polarimetry Cross-Validation : Compare optical rotation values with literature data for (S)-configured analogs (e.g., [α]D²⁵ = +15° to +20° in methanol) .

- Case Study : A 5% discrepancy in enantiomeric excess was resolved by optimizing the Boc-protection step pH (pH 8–9) to suppress racemization .

Q. What strategies optimize the use of this compound in peptide coupling reactions?

- Coupling Protocols :

- Activation : Use EDC/NHS (1:1.2 molar ratio) in DMF or DCM to activate the carboxylic acid group. Pre-activation for 30 minutes at 0°C improves coupling efficiency .

- Solvent Effects : Anhydrous DMF minimizes side reactions (e.g., thienyl ring sulfonation).

- Yield Optimization : Coupling with primary amines (e.g., glycine methyl ester) achieves >85% yield under inert atmospheres .

Q. How does the thienyl group influence the compound’s bioactivity in enzyme inhibition studies?

- Structure-Activity Relationship (SAR) :

- The thienyl moiety enhances π-stacking interactions with hydrophobic enzyme pockets (e.g., tyrosine kinase domains), as observed in β-tyrosine analogs .

- Case Study : Substitution of phenyl with thienyl in β-amino acid derivatives increased inhibitory potency against MMP3 by 2-fold (IC₅₀ = 12 µM vs. 25 µM for phenyl analogs) .

Q. What are the implications of conflicting stability data reported in literature?

- Data Reconciliation :

- Temperature Sensitivity : Some studies report decomposition at 25°C , while others note stability under ambient conditions . This discrepancy may arise from impurities (e.g., residual acids) accelerating degradation.

- Mitigation : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring to establish batch-specific shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。